Kv1.5 Potency Superiority Over AVE0118
DPO-1 demonstrates substantially higher potency for the Kv1.5 channel compared to the well-known, less selective Kv1.5 blocker AVE0118. In Xenopus oocytes expressing human Kv1.5, DPO-1 inhibits current with an IC50 of 0.78 µM [1], whereas AVE0118 exhibits an IC50 of 6.2 µM under the same experimental conditions [2]. This represents an approximate 8-fold greater potency for DPO-1 against the human target.
| Evidence Dimension | Kv1.5 channel inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.78 ± 0.12 µM |
| Comparator Or Baseline | AVE0118: 6.2 ± 0.4 µM |
| Quantified Difference | ~8-fold more potent |
| Conditions | Human Kv1.5 expressed in Xenopus laevis oocytes, two-electrode voltage clamp at +40 mV |
Why This Matters
Higher potency reduces the required concentration for effective target engagement, minimizing potential off-target effects at higher doses and improving the signal-to-noise ratio in in vitro assays.
- [1] Du, Y., Zhang, X., Tu, D., Zhao, N., Liu, Y. J., Xiao, H., ... & Liao, Y. H. (2010). Molecular determinants of Kv1.5 channel block by diphenyl phosphine oxide-1. Journal of Molecular and Cellular Cardiology, 48(6), 1111-1120. View Source
- [2] Gögelein, H., Brendel, J., Steinmeyer, K., Strübing, C., Picard, N., Rampe, D., ... & Bleich, M. (2004). Effects of the atrial antiarrhythmic drug AVE0118 on cardiac ion channels. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(3), 183-192. View Source
